methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine
Description
Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine (IUPAC name: N-[(4-methyl-1H-imidazol-2-yl)methyl]-N-methylamine) is a secondary amine featuring a methyl-substituted imidazole core. The compound consists of a 4-methylimidazole ring linked via a methylene group to a methylamine moiety. Its molecular formula is C₇H₁₂N₄, with a molar mass of 152.20 g/mol. The imidazole ring’s substitution at the 2-position with a methylamine chain confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
774213-87-5 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazole derivatives.
Scientific Research Applications
Chemistry
Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine serves as a building block in organic synthesis. Its imidazole ring structure allows it to participate in various chemical reactions, including:
- Oxidation: Can yield imidazole derivatives with additional oxygen-containing functional groups.
- Reduction: May produce more saturated derivatives.
- Substitution Reactions: Enables the introduction of various functional groups.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties . The imidazole ring is known for its ability to interact with biological targets, making it a candidate for further exploration in drug development.
Medicine
The compound is being investigated for its potential therapeutic applications, including:
- Development of new drugs targeting microbial infections.
- Exploration of its role as a ligand in coordination chemistry, which could lead to new treatments for various diseases .
Industry
This compound finds applications in the production of:
- Dyes: Its unique chemical properties allow it to be used in synthesizing colorants.
- Catalysts: The compound can serve as an effective catalyst in various industrial processes.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound led to compounds with enhanced efficacy against fungal infections. This highlights the compound's versatility in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites, influencing the activity of enzymes and other proteins . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparison of Amine-Substituted Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | CAS Number | Key Application |
|---|---|---|---|---|
| This compound | -CH₂NHCH₃ | 152.20 | - | Drug intermediates |
| Cyclopropanamine derivative | Cyclopropane | 237.15 | 921090-99-5 | Kinase inhibition |
| Propan-2-amine derivative | Isopropyl | 225.14 | 921090-95-1 | Enhanced permeability |
Imidazole Ring Substitutions
- N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 4201-26-7): Incorporates a chloro-methylphenyl group, enhancing electrophilicity for covalent binding in antimicrobial agents .
- 1-[(2-Chloro-6-methoxyphenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-2-amine (CAS: 927905-45-1): Dual methoxy and chloro substituents improve π-π stacking interactions in receptor binding .
Heterocyclic Hybrids
- 4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine (CAS: 929975-79-1): Combines imidazole with a thiazole ring, broadening antimicrobial activity .
- [2-(1H-Imidazol-4-yl)ethyl]-(5-methylthiazol-2-yl)amine (CAS: Not listed): Exhibits dual heterocyclic motifs, showing promise in antitumor research .
Table 2: Heterocyclic Hybrid Compounds
| Compound | Heterocycle | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| Thiazole-imidazole hybrid | Thiazole | 207.27 | Antimicrobial activity |
| Benzoimidazole derivatives | Benzoimidazole | ~300 (varies) | Anticancer potential |
Biological Activity
Methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.
This compound has the molecular formula and a molecular weight of 168.21 g/mol. The compound can be synthesized through various methods, including reductive amination and nucleophilic substitution reactions involving imidazole derivatives.
Synthesis Pathway
The synthetic route typically involves the reaction of 4-methyl-1H-imidazole with formaldehyde in the presence of a suitable reducing agent, leading to the formation of the target amine. The reaction conditions can be optimized for yield and purity.
2.1 Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
The compound's mechanism appears to involve inhibition of key protein kinases associated with cancer cell survival and proliferation, similar to established kinase inhibitors like imatinib.
2.2 Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects, particularly as a positive allosteric modulator for glutamate receptors, which are crucial in synaptic transmission and plasticity.
Case Study: Neuropharmacological Activity
A study demonstrated that derivatives of imidazole-based compounds showed dose-dependent inhibition of hyperactivity in animal models induced by psychostimulants, indicating potential therapeutic applications in treating psychosis .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Protein Kinases : The compound inhibits several receptor tyrosine kinases, disrupting signaling pathways critical for cancer cell growth.
- Glutamate Receptors : As a modulator, it enhances or inhibits receptor activity, influencing neurotransmitter release and neuronal excitability.
4. Conclusion
This compound represents a promising compound in drug development due to its diverse biological activities, particularly in oncology and neuropharmacology. Ongoing research is essential to further elucidate its mechanisms and optimize its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
